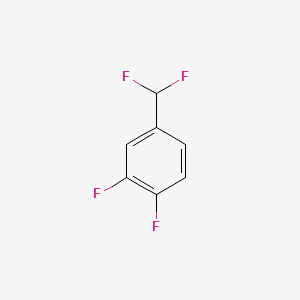

4-(Difluoromethyl)-1,2-difluorobenzene

Description

Properties

IUPAC Name |

4-(difluoromethyl)-1,2-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOWIQSPHDVGDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673318 | |

| Record name | 4-(Difluoromethyl)-1,2-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214379-64-2 | |

| Record name | 4-(Difluoromethyl)-1,2-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Difluoromethyl 1,2 Difluorobenzene and Analogous Systems

General Strategies for the Introduction of the Difluoromethyl Group

The synthesis of difluoromethylated arenes, including analogs of 4-(difluoromethyl)-1,2-difluorobenzene, relies on several key strategic approaches. These methods involve the formation of a C-CF2H bond using a precursor that delivers the difluoromethyl moiety as a nucleophile, an electrophile, or a radical. Additionally, transition-metal catalysis has emerged as a powerful tool for forging this bond through cross-coupling reactions. researchgate.net

Nucleophilic difluoromethylation involves the reaction of an electron-rich difluoromethyl species with an electrophilic substrate. A prominent reagent in this category is (Difluoromethyl)trimethylsilane (TMSCF2H), which is currently one of the most widely used nucleophilic difluoromethylating sources. chinesechemsoc.orgsemanticscholar.org Its application often requires activation by a fluoride (B91410) source or a base to generate a transient nucleophilic difluoromethyl anion or a related species. rsc.org Early methods using silane (B1218182) reagents often necessitated harsh reaction conditions. rsc.org However, milder protocols have been developed, for instance, for the synthesis of alcohols and sulfonamides containing the CF2H group. rsc.org

Another approach involves the deprotonation of widely available aryl-CF2H compounds to generate nucleophilic Ar-CF2⁻ synthons. acs.org This is challenging due to the low acidity of the C-H bond in the difluoromethyl group and the instability of the resulting anion, which can undergo α-fluoride elimination. acs.org Researchers have overcome this by using a combination of a strong Brønsted superbase for deprotonation and a weak Lewis acid to capture and stabilize the reactive Ar-CF2⁻ fragment. acs.org This strategy provides access to isolable and reactive nucleophiles capable of reacting with various electrophiles like carbonyls and imines at room temperature. acs.org

Difluoromethyl aryl sulfones (ArSO2CF2H) also serve as precursors for nucleophilic difluoromethyl species. chinesechemsoc.org Additionally, a stable and user-friendly solid difluoromethyl zinc reagent, (DMPU)₂Zn(CF₂H)₂, has been developed from the reaction of iododifluoromethane (ICF2H) with diethylzinc (B1219324) and 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU). chinesechemsoc.orgacs.orgnih.gov This reagent has proven effective in transition-metal-catalyzed cross-coupling reactions. acs.orgnih.gov

Table 1: Key Nucleophilic Difluoromethylation Reagents and Applications

| Reagent/System | Description | Typical Application | Reference |

|---|---|---|---|

| (Difluoromethyl)trimethylsilane (TMSCF₂H) | A versatile and widely used nucleophilic CF₂H source, typically activated by a base or fluoride. | Nucleophilic addition to carbonyls; cross-coupling reactions. | rsc.orgchinesechemsoc.orgberkeley.edu |

| Ar-CF₂H + Superbase/Lewis Acid | In situ generation of a stabilized Ar-CF₂⁻ nucleophile from an existing difluoromethylarene. | Reaction with a broad range of electrophiles, including enolizable ketones. | acs.org |

| (DMPU)₂Zn(CF₂H)₂ | A stable, isolable, solid zinc-based reagent. | Nickel- and copper-catalyzed cross-coupling with aryl halides and triflates. | rsc.orgacs.orgnih.gov |

| Difluoromethyl aryl sulfones (ArSO₂CF₂H) | Serve as precursors for nucleophilic CF₂H synthons. | Used in substitution reactions, for example with organothiocyanates. | chinesechemsoc.orgrsc.org |

Electrophilic difluoromethylation introduces the CF2H group by its reaction as an electrophile with a nucleophilic substrate, such as an electron-rich arene. nih.govrsc.org A notable development in this area is the creation of bench-stable electrophilic (phenylsulfonyl)difluoromethylating reagents. nih.govrsc.org These reagents can functionalize various electron-rich (hetero)arenes, including indoles, pyrroles, phenols, and anisole (B1667542) derivatives, under mild, transition-metal-free conditions. nih.govrsc.org The reactions often exhibit high regioselectivity, for instance, functionalizing 3-substituted indoles at the C2 position. nih.gov

Another strategy involves the palladium-catalyzed decarbonylative electrophilic difluoromethylation of aryl boronate esters using commercially available difluoroacetyl fluoride. digitellinc.com This method represents a cross-coupling approach where the difluoroacetyl group effectively serves as an electrophilic CF2H synthon after decarbonylation. digitellinc.com

Table 2: Examples of Electrophilic Difluoromethylation of Arenes

| Reagent | Substrate Type | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| (Phenylsulfonyl)difluoromethylating reagent | Electron-rich (hetero)arenes (indoles, phenols) | Mild, transition-metal-free | Direct C-H functionalization | nih.govrsc.org |

| Difluoroacetyl fluoride | Aryl boronate esters | Palladium-catalyzed, decarbonylative | Cross-coupling approach | digitellinc.com |

Radical difluoromethylation has become an increasingly important method for synthesizing difluoromethylated compounds. researchgate.net These reactions involve the generation of a difluoromethyl radical (•CF2H), which then reacts with a suitable aromatic substrate. A variety of reagents can serve as •CF2H precursors through activation by processes like single-electron transfer or radical abstraction. rsc.org

Visible-light photoredox catalysis has emerged as a powerful tool for generating •CF2H radicals under mild conditions. rsc.orgacs.org For example, electron-rich heteroarenes can undergo C–H difluoromethylation using a suitable photocatalyst and a CF2H source upon irradiation with visible light. acs.orgnih.gov This approach proceeds through what is believed to be an electrophilic radical-type pathway. acs.org Another photocatalytic method generates the •CF2H radical from pyridinium (B92312) or quinolinium complexes derived from N-oxides and difluoroacetic anhydride. rsc.org

A notable reagent for radical difluoromethylation is bis(difluoroacetyl) peroxide, which can be generated in situ from difluoroacetic anhydride. nih.gov This peroxide undergoes homolysis at mild temperatures (e.g., 0 °C) to produce the •CF2H radical, which has been successfully applied in Minisci-type reactions to functionalize pyridines at the para-position. nih.gov Radical clock experiments have been used to support the involvement of radical intermediates in these types of transformations. nih.gov

Transition-metal catalysis provides a highly effective and versatile platform for the synthesis of difluoromethylated arenes from readily available starting materials like aryl halides. researchgate.netnih.gov Palladium and copper are the most extensively studied metals for these transformations, each offering distinct advantages in terms of substrate scope and reaction conditions. escholarship.orgresearchgate.net

Palladium-catalyzed cross-coupling reactions are a cornerstone for forming C-C bonds and have been successfully adapted for difluoromethylation. These methods typically couple an aryl halide or triflate with a nucleophilic difluoromethylating agent. nih.govnih.gov For example, a protocol for the palladium-catalyzed difluoromethylation of a range of aryl chlorides and triflates has been described, which proceeds under mild conditions and tolerates various functional groups. nih.gov This enables the late-stage functionalization of complex molecules like pharmaceuticals. nih.gov

One notable method involves the coupling of aryl halides with aryldifluoromethyl trimethylsilanes (TMSCF2Ar). nih.govescholarship.org This reaction is facilitated by a specific dialkylaryl phosphine (B1218219) ligand that promotes the transmetalation step. nih.govescholarship.org Computational studies have indicated that a π-interaction between the palladium center and the difluorobenzyl ligand helps to lower the energy barrier for the subsequent reductive elimination step. nih.govescholarship.org Another Pd-catalyzed approach uses bromodifluoroacetate as the difluoromethyl source in a reaction with arylboronic acids, which proceeds through an unusual difluorocarbene pathway. acs.org

Table 3: Selected Palladium-Catalyzed Difluoromethylation Reactions

| Aryl Substrate | CF₂H Source | Catalyst System | Key Feature | Reference |

|---|---|---|---|---|

| Aryl chlorides, triflates | Not specified | Palladium catalyst | Mild conditions, broad functional group tolerance. | nih.gov |

| Aryl halides | Aryldifluoromethyl trimethylsilanes (TMSCF₂Ar) | Pd catalyst with a dialkylaryl phosphine ligand | Forms diaryl difluoromethanes. | nih.govescholarship.org |

| Arylboronic acids | Bromodifluoroacetate | Pd catalyst with additives (hydroquinone, Fe(acac)₃) | Proceeds via a difluorocarbene pathway. | acs.org |

Copper-catalyzed or -mediated reactions provide a valuable, often more economical, alternative to palladium-based systems for difluoromethylation. researchgate.netresearchgate.net A common strategy is the cross-coupling of aryl iodides with a difluoromethyl source. berkeley.eduresearchgate.net One of the first copper-catalyzed methods utilized a pre-formed zinc reagent, [(DMPU)₂Zn(CF₂H)₂], which transfers the difluoromethyl group to the copper catalyst. rsc.orgresearchgate.net This process generates a copper-difluoromethyl intermediate, [Cu(CF₂H)₂]⁻, which then reacts with the aryl iodide. rsc.orgresearchgate.net

Another widely used method employs (Difluoromethyl)trimethylsilane (TMSCF2H) in combination with a copper(I) salt (e.g., CuI) and an activator like cesium fluoride (CsF). acs.orgberkeley.edu This system effectively couples a variety of aryl and vinyl iodides, including electron-rich, electron-neutral, and sterically hindered substrates, to afford the corresponding difluoromethylated products in good yields. berkeley.edu The instability of simple copper(I) difluoromethyl complexes has been a topic of study, with suggestions that intermediates like [Cu(CF2H)2]⁻ may act as stable reservoirs for the reactive [Cu(CF2H)] species. acs.org More recent developments have explored engaging unactivated alkyl halides in copper-catalyzed difluoromethylation through the use of aryl radicals to initiate the cleavage of the carbon-halogen bond. researchgate.netchemrxiv.org

Table 4: Selected Copper-Catalyzed/Mediated Difluoromethylation Reactions

| Aryl Substrate | CF₂H Source | Copper System | Key Feature | Reference |

|---|---|---|---|---|

| Aryl iodides | [(DMPU)₂Zn(CF₂H)₂] | CuI (catalyst) | First Cu-catalyzed example using a zinc reagent. | rsc.orgresearchgate.net |

| Aryl and vinyl iodides | TMSCF₂H | CuI / CsF | Straightforward, high-yielding protocol with good functional group compatibility. | acs.orgberkeley.edu |

| Alkyl iodides | Difluoromethyl zinc reagent | Cu catalyst with aryl radical initiator | Engages unactivated alkyl halides via a radical pathway. | researchgate.netchemrxiv.org |

Transition-Metal Catalyzed Difluoromethylation

Cobalt-Catalyzed Transformations

Cobalt catalysis has emerged as a potent method for the formation of C-CF₂ bonds, particularly through decarboxylative cross-coupling reactions. nih.govrsc.org This strategy allows for the synthesis of difluoroalkylated products from readily available carboxylic acid salts. nih.gov The process is noted for its regioselectivity and tolerance of various functional groups. rsc.org

A key transformation involves the cobalt-catalyzed decarboxylative difluoroalkylation of nitrophenylacetic acid salts. nih.gov This reaction facilitates the construction of C(sp³)–CF₂ bonds, including sterically demanding quaternary centers, which are challenging to synthesize via traditional methods. nih.gov The reaction proceeds effectively, generating molecular CO₂ and a salt as the primary by-products. nih.gov

Mechanistic investigations suggest a catalytic cycle involving Co(I), Co(II), and Co(III) species. nih.govrsc.org The proposed mechanism begins with the reduction of a Co(II) precursor to a catalytically active Co(I) complex. This Co(I) species then undergoes oxidative addition with a difluoroalkyl bromide or engages in a single-electron transfer (SET) process. Subsequent decarboxylative metalation and reductive elimination yield the difluoroalkylated product and regenerate the active Co(I) catalyst. nih.gov The intermediacy of difluoroalkyl radicals is supported by experimental studies. nih.govrsc.org

| Catalyst System | Substrates | Reagent Type | Key Feature | Reference |

|---|---|---|---|---|

| CoBr₂/dppBz | Carboxylic acid salts (e.g., nitrophenylacetic acid salts) | Difluoroalkyl bromides (e.g., bromodifluoroacetate) | Regioselective formation of C(sp³)–CF₂ bonds. | nih.gov |

| Cobalt(I) species (in situ) | Carboxylic acid salts | Difluoroalkyl halides | Operates via a proposed Co(I)/Co(II)/Co(III) catalytic cycle. | rsc.org |

Silver-Catalyzed Transformations

Silver catalysis provides another effective route for the synthesis of difluoromethylated compounds, often through oxidative C-H functionalization. researchgate.netnih.gov These reactions typically involve the decarboxylation of specialized fluoroacetic acid derivatives. researchgate.netnih.gov

A notable example is the silver-catalyzed oxidative C-H aryloxydifluoromethylation and arylthiodifluoromethylation of heteroaromatic compounds. researchgate.netnih.gov This method utilizes easily accessible aryloxydifluoroacetic acids or arylthiodifluoroacetic acids as the source of the ArOCF₂- and ArSCF₂- groups, respectively. The transformation is promoted by a catalytic amount of silver nitrate (B79036) (AgNO₃) in combination with a strong oxidant such as Selectfluor or potassium persulfate (K₂S₂O₈). researchgate.netnih.gov This process allows for the direct introduction of the difluoromethyl ether or thioether moiety onto heteroarenes in moderate to high yields. nih.gov

Silver catalysts are also employed in the difunctionalization of terminal alkynes. One such reaction leads to the highly regio- and stereoselective synthesis of (Z)-β-haloenol acetate (B1210297) derivatives. organic-chemistry.org While not a direct difluoromethylation of an aromatic ring, this methodology highlights silver's utility in constructing complex fluorinated building blocks that can be used in further synthetic steps. organic-chemistry.org

| Catalyst/Promoter | Substrates | Reagent Type | Key Feature | Reference |

|---|---|---|---|---|

| AgNO₃ / Selectfluor or K₂S₂O₈ | Heteroaromatic compounds | Aryloxydifluoroacetic acids, Arylthiodifluoroacetic acids | Oxidative C-H functionalization via decarboxylation. | researchgate.netnih.gov |

| Silver Catalyst | Terminal alkynes | Halide source / Acetate source | Regio- and stereoselective difunctionalization of alkynes. | organic-chemistry.org |

Advanced Precursors and Reagents for Difluoromethylation Reactions

The development of novel and efficient reagents is crucial for advancing difluoromethylation methodologies. These reagents serve as the primary source of the CF₂H group and their design dictates the scope and mechanism of the synthetic transformations.

Chlorodifluoromethane (B1668795) (ClCF₂H) and Derivatives

Chlorodifluoromethane (ClCF₂H), also known as Freon-22, was historically a widely used refrigerant and a key reagent for difluoromethylation. rsc.org It functions as a precursor to difluorocarbene (:CF₂), a highly reactive intermediate that can insert into various bonds, including O-H, N-H, and S-H, to form the corresponding difluoromethylated products. rsc.orgrsc.org For many years, the large-scale difluoromethylation of phenols relied on reactions with ClCF₂H. rsc.org

However, the significant contribution of ClCF₂H and other chlorofluorocarbons (CFCs) to the depletion of the ozone layer led to the Montreal Protocol, an international treaty designed to phase out their production and use. rsc.org This has spurred the chemical community to develop new, non-ozone-depleting reagents for difluoromethylation. rsc.orgrsc.org Despite its environmental impact, ClCF₂H has been used in modern synthetic methods, such as the palladium-catalyzed difluoromethylation of alkynes, where it serves as the difluorocarbene precursor. rsc.org

Sulfone-Based Difluoromethylation Reagents

Sulfone-based reagents have become a cornerstone of modern difluoromethylation chemistry due to their stability, versatility, and efficiency. cas.cnacs.org Difluoromethyl phenyl sulfone (PhSO₂CF₂H) is a commercially available and robust compound that can participate in nucleophilic, electrophilic, and radical (phenylsulfonyl)difluoromethylation reactions. cas.cn The (phenylsulfonyl)difluoromethyl anion (PhSO₂CF₂⁻), generated by deprotonation of PhSO₂CF₂H, is a key nucleophilic intermediate. cas.cn

Derivatives of phenyl sulfone have expanded the scope of these transformations. For instance, difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H), often called the "Hu reagent," is a powerful tool for the deoxygenative gem-difluoroolefination of aldehydes and ketones. rsc.org This reagent has also been applied to the halodifluoromethylation of carbonyl compounds and the difluoromethylation of organozinc species. rsc.org The development of electrophilic sulfonium (B1226848) salts, such as S-[(phenylsulfonyl)difluoromethyl]sulfonium salt, has enabled the difluoromethylation of C-nucleophiles like β-ketoesters under mild conditions. cas.cnnih.gov

| Reagent Name | Chemical Formula | Primary Application | Reference |

|---|---|---|---|

| Difluoromethyl phenyl sulfone | PhSO₂CF₂H | Nucleophilic, electrophilic, and radical difluoromethylation. | cas.cn |

| Difluoromethyl 2-pyridyl sulfone ("Hu reagent") | 2-PySO₂CF₂H | Deoxygenative gem-difluoroolefination of carbonyls. | rsc.org |

| S-[(phenylsulfonyl)difluoromethyl]sulfonium salt | [PhSO₂CF₂-S(R)₂]⁺X⁻ | Electrophilic difluoromethylation of C-nucleophiles. | cas.cnnih.gov |

| Sodium difluoromethanesulfinate | CF₂HSO₂Na | Radical difluoromethylation under photoredox catalysis. | nih.gov |

Phosphonate-Based Difluoromethylation Reagents

Phosphonate-based reagents are another important class of precursors for introducing the difluoromethyl group. Difluoromethylene phosphonates [R₂P(O)CF₂H] and their derivatives are valuable intermediates in organic synthesis. The synthesis of these compounds can be achieved through various methods, including the reaction of phosphorus-based nucleophiles with difluoromethyl halides or the electrophilic fluorination of methylene (B1212753) phosphonates.

Modern catalytic methods have greatly advanced the application of these reagents. For example, photoredox and transition-metal catalysis have enabled the phosphoryldifluoromethylation of arenes and other substrates. researchgate.net A notable reaction is the palladium-catalyzed coupling of arylboronic acids with bromodifluoromethylene phosphonate (B1237965) [BrCF₂P(O)(OR)₂]. This process is believed to proceed through the generation of a phosphoryldifluoromethyl radical, [(RO)₂P(O)CF₂•], which then engages in the cross-coupling cycle. researchgate.net These methods provide a direct route to aryl-CF₂-phosphonate structures, which are of interest in medicinal chemistry. researchgate.netorganic-chemistry.org

Organozinc Reagents for Difluoromethylation

Organozinc reagents are highly versatile in C-C bond formation, and their application has been extended to difluoromethylation reactions. sigmaaldrich.comwikipedia.org A key strategy involves the in situ generation of fluorinated organozinc species. nih.govacs.org

This is achieved by reacting difluorocarbene (:CF₂), typically generated from a suitable precursor, with organozinc halides (RZnX). nih.govacs.org The difluorocarbene inserts into the carbon-zinc bond to form an α,α-difluoroorganozinc reagent (RCF₂ZnX). These resulting fluorinated organozinc species are reasonably stable in solution and can be trapped by various electrophiles, such as iodine or bromine, to afford compounds containing the R-CF₂-E fragment. nih.gov This methodology provides a pathway to difluoromethylated compounds from non-fluorinated organometallic precursors. nih.govresearchgate.net The general utility of organozinc reagents in palladium-catalyzed cross-coupling reactions, like the Negishi coupling, further underscores their importance in constructing complex molecular architectures. sigmaaldrich.comwikipedia.org

Decarboxylative and Photochemical Difluorocarbene Precursors

The generation of difluorocarbene (:CF₂) as a reactive intermediate is a cornerstone of many difluoromethylation strategies. Decarboxylative and photochemical methods offer mild and efficient pathways to access this key species.

Decarboxylative Precursors: A notable example of a decarboxylative difluorocarbene precursor is difluoromethylene phosphobetaine (Ph₃P⁺CF₂CO₂⁻, PDFA). This stable, solid reagent generates difluorocarbene simply through heating, which induces decarboxylation followed by the dissociation of the phosphorus-carbon bond. atlasofscience.org This method circumvents the need for basic conditions, which can be detrimental to sensitive substrates. atlasofscience.org The reaction proceeds smoothly under mild thermal conditions and has been successfully applied to the gem-difluorocyclopropenation of various alkynes. atlasofscience.org

Another significant advancement is the use of photoredox catalysis for the decarboxylative fluorination of aliphatic carboxylic acids. nih.gov In this process, visible light promotes the oxidation of a carboxylate to a carboxyl radical, which then undergoes rapid CO₂ extrusion. The resulting alkyl radical is then trapped by a fluorine radical source to yield the fluoroalkane. nih.gov While this method directly yields alkyl fluorides, the underlying principle of radical generation via decarboxylation is relevant to the formation of difluoromethylated compounds from appropriate precursors.

Photochemical Precursors: Photochemical activation provides an alternative, often milder, approach to generating difluoromethyl radicals. Hypervalent iodine(III) reagents containing difluoroacetoxy ligands, such as [bis(difluoroacetoxy)iodo]benzene, serve as effective precursors. acs.orgresearchgate.net Upon irradiation with visible light, these reagents undergo photodecomposition to generate a difluoromethyl radical via a carboxyl radical intermediate. acs.org This method has been successfully applied to the direct C–H difluoromethylation of heteroarenes without the need for additional catalysts or reagents. acs.org

The following table summarizes key findings related to these precursors.

| Precursor Type | Reagent Example | Activation Method | Key Features | Application Example | Ref |

| Decarboxylative | Ph₃P⁺CF₂CO₂⁻ (PDFA) | Thermal | Base-free; mild conditions | gem-Difluorocyclopropenation of alkynes | atlasofscience.org |

| Photochemical | [Bis(difluoroacetoxy)iodo]benzene | Visible Light (λ = 400 nm) | Catalyst-free; generates CF₂H radical | Direct C–H difluoromethylation of heteroarenes | acs.org |

| Photoredox | Carboxylic Acid + Fluorinating Agent | Visible Light + Photocatalyst | Redox-neutral; broad substrate scope | Conversion of aliphatic carboxylic acids to alkyl fluorides | nih.gov |

Hypervalent Iodine(III) Reagents

Hypervalent iodine(III) reagents have emerged as versatile and environmentally benign reagents for a variety of chemical transformations, including difluoromethylation. nih.gov These compounds are particularly useful as they can act as sources of electrophilic or radical species under mild conditions.

One prominent application is the direct C–H difluoromethylation of heteroarenes using hypervalent iodine(III) reagents bearing difluoroacetoxy ligands. acs.org These reagents are readily prepared from accessible starting materials and are easy to handle. acs.org The reaction is typically induced by visible light, leading to the homolytic cleavage of the iodine-oxygen bond and subsequent decarboxylation to form a difluoromethyl radical. acs.org This radical can then engage in C–H functionalization of arenes and heteroarenes. acs.org

For instance, the reaction of caffeine (B1668208) with a hypervalent iodine(III) reagent containing a chlorodifluoroacetoxy group resulted in the corresponding difluoromethylated product in good yield. acs.org The versatility of this approach is further demonstrated by the successful transfer of other difluoroalkyl groups using appropriately substituted iodine(III) reagents. acs.org

Furthermore, hypervalent iodine reagents have been designed for the electrophilic transfer of other fluorinated groups, such as the trifluoromethylthio (-SCF₃) group, highlighting their broad utility in organofluorine chemistry. nih.gov The reactivity of these reagents can often be tuned by the solvent, as demonstrated by the activation of a trifluoromethylthio-iodine(III) reagent by 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) through hydrogen bonding. nih.gov

Scope and Selectivity in Difluoromethylation Reactions

The applicability of difluoromethylation methods is largely determined by their scope and selectivity. Modern strategies aim for high functional group tolerance and precise control over the site of reaction.

C(sp²)–H and C(sp³)–H Activation Strategies

Direct C–H activation is an atom-economical approach for introducing difluoromethyl groups, avoiding the need for pre-functionalized substrates.

C(sp²)–H Activation: The direct difluoromethylation of C(sp²)–H bonds in heteroarenes has been achieved using various catalytic systems. One notable method involves the use of an organic photoredox catalyst with sodium difluoromethanesulfonate as the CF₂H radical source and O₂ as a green oxidant. nih.gov This approach is operationally simple and obviates the need for metal additives. nih.gov Another strategy employs copper-mediated C–H oxidative difluoromethylation with TMSCF₂H, where 9,10-phenanthrenequinone acts as a crucial oxidant. nih.gov This method provides a mild and regioselective route to a range of difluoromethylated heteroarenes in high yields. nih.gov

C(sp³)–H Activation: Functionalization of the more inert C(sp³)–H bonds presents a greater challenge. A radical–radical cross-coupling strategy under transition-metal-free photoredox catalysis has been developed for the direct difluoromethylation of C(sp³)–H bonds. rsc.org This method utilizes an organic photocatalyst to facilitate the coupling of a difluoromethyl radical with a C(sp³) radical, offering a straightforward route to install a CF₂H group at a C(sp³) center. rsc.org While the direct functionalization of C(sp³)–H bonds is a significant advancement, challenges remain, particularly for electron-deficient systems. researchgate.net

Cross-Coupling Reactions with Various Substrates (e.g., Aryl Boronic Acids/Esters, Aryl Halides)

Cross-coupling reactions are a powerful tool for forming carbon-carbon bonds and have been extensively applied to difluoromethylation.

Aryl Boronic Acids/Esters: Palladium-catalyzed Suzuki-Miyaura-type cross-coupling reactions of aryl boronic acids with a difluoromethyl source are a common strategy. For example, the reaction of aryl boronic acids with difluoroiodomethane (B73695), catalyzed by a Pd(PPh₃)₂/DPEphos system, affords difluoromethylated arenes in moderate to high yields. acs.org Mechanistic studies have shown that the oxidative addition of the palladium precatalyst to difluoroiodomethane is a key step in the catalytic cycle. acs.org An expedient method for this reaction involves the ex situ generation of difluoroiodomethane from bromodifluoroacetic acid and sodium iodide, which is then used in the Pd-catalyzed coupling with aryl boronic acids or esters. nih.gov Nickel catalysis has also been successfully employed for the difluoroalkylation of aryl boronic acids, providing a cost-effective alternative. researchgate.net

Aryl Halides: The cross-coupling of aryl halides with a difluoromethylating agent is another widely used approach. A two-step, one-pot procedure involving the borylation of aryl (pseudo)halides followed by Pd-catalyzed difluoromethylation has proven effective for installing the CF₂H group onto pharmaceutically relevant molecules. nih.gov Fully aqueous and air-compatible conditions have been developed for the Suzuki-Miyaura coupling of primary alkyl halides with aryl boronic species, showcasing the potential for environmentally friendly cross-coupling reactions, although this specific example does not directly involve difluoromethylation. nih.gov

The table below provides an overview of selected cross-coupling reactions for difluoromethylation.

| Substrate | Difluoromethyl Source | Catalyst System | Key Features | Product Type | Ref |

| Aryl Boronic Acids | ICF₂H | Pd(PPh₃)₂/DPEphos | High to moderate yields | Aryl-CF₂H | acs.org |

| Aryl Boronic Acids/Esters | ICF₂H (ex situ generated) | Pd catalyst | Two-chamber reactor setup | Aryl-CF₂H | nih.gov |

| Aryl Boronic Acids | Functionalized Difluoromethyl Bromides/Chlorides | Nickel catalyst | Cost-effective | Difluoroalkylated Arenes | researchgate.net |

| Aryl Halides | B₂(OH)₄ then ICF₂H | Pd catalyst | Two-step, one-pot | Aryl-CF₂H | nih.gov |

Difluoromethylation of Heteroatom Nucleophiles (O, N, S, Se)

The introduction of a difluoromethyl group onto heteroatoms can significantly impact the biological activity and properties of molecules.

Methods for the difluoromethylation of O, N, and S nucleophiles often rely on the generation of difluorocarbene. atlasofscience.org For example, the use of difluoromethylene phosphobetaine (PDFA) allows for the smooth difluoromethylation of activated X-H bonds (X = N, O, S) under mild, base-free conditions. atlasofscience.org

A direct and chemoselective electrophilic monofluoromethylation (a related transformation) of O-, S-, N-, P-, and Se-centered nucleophiles has been achieved using fluoroiodomethane (B1339756) under mild basic conditions. acs.org This highlights the potential for direct functionalization of a wide range of heteroatoms. More recently, the nucleophilic transfer of a difluoromethyl unit from difluoromethyltrimethylsilane (TMSCHF₂), activated by a Lewis base, has been used to forge stable bonds to various heteroatoms including Sn, Ge, Si, Au, Se, S, and Te. univie.ac.at

In the context of complex molecules like nucleosides, chemoselective difluoromethylation has been demonstrated. acs.org Using conditions that generate difluorocarbene in situ, O-difluoromethylation is observed at specific positions on uridine (B1682114) and cytidine (B196190) analogues, while S-difluoromethylation is preferred for thionucleosides. Notably, N-difluoromethylation is generally not observed under these conditions. acs.org

Regioselectivity and Stereoselectivity in Difluoromethylation

Controlling the regioselectivity and stereoselectivity of difluoromethylation reactions is crucial for the synthesis of well-defined molecular architectures.

Regioselectivity: Regioselectivity refers to the preference for reaction at one site over another. youtube.com In the direct C–H difluoromethylation of heteroarenes, the regioselectivity is often governed by the electronic properties of the substrate. For instance, copper-mediated oxidative difluoromethylation of heteroarenes with TMSCF₂H exhibits high regioselectivity. nih.gov Similarly, photoredox-catalyzed difluoromethylation often proceeds with predictable regioselectivity based on the most reactive C–H bond. nih.gov

Stereoselectivity: Stereoselectivity describes the preferential formation of one stereoisomer over another. youtube.comkhanacademy.org The development of enantioselective difluoromethylation reactions is an active area of research. A highly enantioselective decarboxylative difluoromethylation has been achieved using nickel catalysis, enabling the construction of CF₂H-containing stereocenters, particularly at α-amino positions. nih.gov This method demonstrates excellent enantioselectivity (e.g., up to 99% e.e.) for a variety of substrates, including those with medicinally relevant heterocycles. nih.gov

The stereochemical outcome of reactions involving difluorinated building blocks can also be controlled. For example, regio- and stereoselective reactions of gem-difluorinated vinyloxiranes with heteronucleophiles have been developed, allowing for the controlled synthesis of specific diastereomers of vicinal halohydrins. acs.org

Reaction Mechanisms and Theoretical Insights into Difluoromethylated Systems

Mechanistic Investigations of Difluoromethylation Reactions

The synthesis of difluoromethylated arenes can proceed through various reactive intermediates and pathways. Mechanistic studies are essential to elucidate these routes, optimize reaction conditions, and expand the scope of difluoromethylation chemistry.

Difluorocarbene (:CF2) is a highly reactive and versatile intermediate used in organic synthesis. cas.cn It is an electrophilic species that can react with a wide range of nucleophiles. cas.cn The generation of difluorocarbene from various precursors, such as (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF2Br) or sodium chlorodifluoroacetate (ClCF2CO2Na), is a common strategy for introducing the difluoromethyl group. beilstein-journals.orgnih.gov

Mechanistic studies have proposed that the reaction often begins with the generation of difluorocarbene, which is then attacked by a nucleophile. beilstein-journals.orgnih.gov For instance, in the difluoromethylation of ketones, the process starts with the formation of :CF2, followed by a nucleophilic attack from the ketone's oxygen atom. beilstein-journals.orgnih.gov This is typically followed by a protonation-deprotonation sequence to yield the final difluoromethyl ether product. beilstein-journals.orgnih.gov While direct difluoromethylation of an aromatic ring like 1,2-difluorobenzene (B135520) via a simple :CF2 insertion is not a standard method, the carbene is crucial for creating difluoromethylated building blocks. For example, difluorocarbene can undergo [2+1] cycloaddition reactions with alkenes and alkynes, forming gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively, which are valuable synthetic precursors. cas.cnresearchgate.net

Table 1: Common Precursors for Difluorocarbene Generation

| Precursor Compound | Activator/Conditions | Description |

|---|---|---|

| (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) | Potassium hydrogen fluoride (B91410) (KFHF) | A common reagent used for generating difluorocarbene for reactions with nucleophiles like ketones. beilstein-journals.orgnih.gov |

| Phenyl(trifluoromethyl)mercury (PhHgCF₃) | Sodium Iodide (NaI) | Used to generate difluorocarbene for addition reactions to unsaturated bonds, such as in nucleosides. nih.gov |

This table presents examples of reagents used to generate difluorocarbene for various synthetic applications.

Radical-mediated processes represent a significant avenue for the difluoromethylation of heterocycles and other organic scaffolds. rsc.org The difluoromethyl radical (•CF2H) is generally considered a nucleophilic radical species. nih.gov This characteristic often necessitates strategies to enhance its electrophilicity for reactions with electron-rich aromatic systems. One approach involves using difluoromethyl reagents equipped with a removable electron-withdrawing group. nih.gov

Photoredox catalysis is a powerful tool for generating difluoromethyl radicals under mild conditions. sioc.ac.cn For example, reagents like Sulfox-CF2SO2Ph can serve as a (phenylsulfonyl)difluoromethyl radical source under visible light, where the sulfoximine (B86345) moiety is selectively cleaved. sioc.ac.cn Mechanistic investigations, including deuterium (B1214612) labeling experiments and cyclic voltammetry, have been used to support radical pathways, such as the S_RN_1-type mechanism proposed for the difluoromethylation of thiols. nih.gov The propagation pathway typically involves the generation of the radical, its addition to the substrate (e.g., an alkene or an aromatic ring), and subsequent steps to form the final product and regenerate the radical chain carrier. beilstein-journals.org

Transition-metal catalysis plays a crucial role in modern organic synthesis, including difluoromethylation reactions. youtube.com Copper- and palladium-catalyzed cross-coupling reactions are particularly prominent. acs.orgacs.org In these processes, organometallic intermediates are central to the catalytic cycle. youtube.com

Difluoromethyl copper complexes, for instance, have been proposed as key intermediates in numerous copper-catalyzed difluoromethylation reactions. acs.org Although often unstable, N-heterocyclic carbene (NHC) ligated copper(I) difluoromethyl complexes have been successfully synthesized and isolated. acs.org These stable complexes allow for stoichiometric studies of their reactions with aryl electrophiles, providing direct insight into the catalytic mechanism. acs.org Similarly, gold(I)-CF2H complexes have been prepared and shown to act as "CF2H transmetalation shuttles" to palladium in catalytic cycles for the difluoromethylation of aryl iodides. acs.org A typical catalytic cycle involves steps such as oxidative addition, transmetalation (where the difluoromethyl group is transferred from one metal to another), and reductive elimination to form the C-CF2H bond and regenerate the active catalyst. youtube.com

Table 2: Key Organometallic Intermediates in Difluoromethylation

| Intermediate Type | Metal Center | Role in Catalytic Cycle |

|---|---|---|

| (NHC)Cu(CHF₂) | Copper (Cu) | Key intermediate in Cu-catalyzed cross-coupling; transfers the CHF₂ group to aryl electrophiles. acs.org |

| L-Au(I)-CF₂H | Gold (Au) | Acts as a transmetalation shuttle, transferring the CF₂H group to a palladium catalyst. acs.org |

This table highlights significant organometallic species that have been identified or proposed as key players in catalytic difluoromethylation cycles.

Beyond carbene and radical routes, difluoromethylation can be achieved through pathways involving nucleophilic or electrophilic difluoromethyl synthons.

In nucleophilic pathways, a pre-formed difluoromethyl-containing arene can be deprotonated to create a potent nucleophile. For example, combining a strong base with a Lewis acid can enable the deprotonation of Ar-CF2H compounds to generate stabilized Ar-CF2⁻ synthons. acs.org These nucleophilic intermediates can then react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new benzylic C-CF2 linkages. acs.org Another strategy involves using reagents like difluoromethyl phenyl sulfone, which can be deprotonated to form a (benzenesulfonyl)difluoromethide anion that subsequently reacts with alkyl halides in a nucleophilic substitution reaction. google.com

Conversely, electrophilic difluoromethylation involves a reagent that delivers an "electrophilic" difluoromethyl equivalent. More commonly, electrophilic fluorination is used to build the difluoromethyl group. For example, a multi-component reaction triggered by the electrophilic fluorinating agent Selectfluor® can be used to synthesize 4-difluoromethyl quinazolinones from 2-aminoacetophenones. rsc.org The mechanism involves a domino sequence of reactions initiated by electrophilic fluorination.

Computational Chemistry Applications in Fluorinated Aromatic Systems

Computational chemistry provides powerful tools for understanding the structure, stability, and reactivity of molecules, complementing experimental findings. researchgate.netcore.ac.uk For fluorinated systems like 4-(difluoromethyl)-1,2-difluorobenzene, these methods offer deep insights that can be difficult to obtain through experiment alone.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. researchgate.netcond-mat.de DFT calculations allow for the optimization of molecular geometries to find the most stable conformations, predicting bond lengths, bond angles, and dihedral angles with a high degree of accuracy. researchgate.netnih.gov

For fluorinated aromatic compounds, DFT studies can elucidate the effects of fluorine substitution on the benzene (B151609) ring's geometry and electronic properties. nih.gov Fluorine is a highly electronegative atom, and its introduction can significantly alter charge distribution, dipole moments, and the energies of molecular orbitals (HOMO and LUMO). nih.govuky.edu For a molecule like this compound, DFT could be used to:

Determine the preferred rotational conformation of the difluoromethyl group relative to the benzene ring.

Calculate the geometric parameters (bond lengths and angles), which can be compared with experimental data if available. researchgate.net

Analyze the molecular orbitals and predict the molecule's reactivity towards electrophiles or nucleophiles.

Simulate vibrational spectra (IR and Raman), which aids in the characterization of the compound. researchgate.netnih.gov

Studies on related molecules, such as fluorinated benzobisbenzothiophenes and various fluorobenzenes, have shown that DFT methods, like B3LYP, are effective at predicting molecular structures and electronic properties, which in turn helps to engineer materials with desired characteristics. uky.eduresearchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (Bromodifluoromethyl)trimethylsilane |

| Sodium chlorodifluoroacetate |

| Phenyl(trifluoromethyl)mercury |

| Sulfox-CF2SO2Ph |

| Difluoromethyl phenyl sulfone |

This table lists the chemical compounds referred to in this article.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Charge Transfer

The electronic behavior of difluoromethylated aromatic compounds like this compound is significantly influenced by the interplay of the highly electronegative fluorine atoms. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the reactivity and electronic properties of these molecules. wikipedia.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a smaller gap generally suggests lower stability and higher reactivity. wikipedia.org

In difluoromethylated systems, the strong electron-withdrawing nature of the difluoromethyl (CF2H) group, along with the fluorine substituents on the benzene ring, lowers the energy levels of both the HOMO and LUMO. This effect is a general trend observed in fluorinated aromatic compounds. youtube.com The HOMO, being the orbital that acts as an electron donor, and the LUMO, which acts as an electron acceptor, dictate the molecule's behavior in chemical reactions. libretexts.orgacadpubl.eu For electron-poor aromatic rings, such as the one in this compound, the focus for electrophilic attack is on the LUMO, as its large lobes indicate the most electrophilic sites. youtube.com

Charge transfer (CT) is a critical phenomenon in these systems, where electron density is partially transferred between a donor and an acceptor molecule. nih.gov This interaction can be studied through computational methods like Density Functional Theory (DFT). nih.gov The degree of charge transfer is related to the difference between the donor's ionization potential and the acceptor's electron affinity, which can be approximated by the HOMO-LUMO energy gap. nih.gov In complexes involving aromatic solvents, naphthalene (B1677914) diimides, for instance, have been shown to form ground-state charge-transfer complexes, a phenomenon that can be rationalized by TD-DFT calculations. rsc.org For difluoromethylated arenes, the electron-poor nature of the ring system suggests they can act as acceptors in charge-transfer complexes with suitable electron-rich donor molecules. osti.gov

Table 1: Illustrative Frontier Molecular Orbital Energies and Properties

| Property | Description | Typical Impact of Difluoromethylation |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to the molecule's ability to donate electrons. | Lowered due to the inductive effect of fluorine atoms. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to the molecule's ability to accept electrons. | Significantly lowered, increasing the molecule's electrophilicity. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; correlates with chemical reactivity and kinetic stability. | Narrowed, suggesting increased reactivity compared to non-fluorinated analogues. ucm.es |

| Charge Transfer | Partial electron transfer between donor and acceptor moieties. | Difluoromethylated arenes can act as effective electron acceptors in CT complexes. nih.govosti.gov |

This table provides a generalized overview based on theoretical principles; specific values for this compound require dedicated computational studies.

Investigation of Reaction Energetics, Activation Barriers, and Transition States

The study of reaction energetics, including activation barriers and the structure of transition states, provides a deep understanding of the kinetic feasibility and pathways of chemical reactions involving difluoromethylated compounds. caltech.edu The introduction of the difluoromethyl group into a molecule can significantly alter its reaction profiles compared to non-fluorinated or methyl-substituted analogues.

Difluoromethylation reactions, the processes of introducing a CF2H group, have been a major focus of research. These reactions can proceed through various mechanisms, including radical, nucleophilic, or electrophilic pathways, each with distinct energetics and transition states. rsc.orgresearchgate.net For instance, in radical difluoromethylation, the generation of the •CF2H radical is a key step, and the subsequent addition to a substrate like an alkene or arene involves a transition state whose energy determines the reaction rate. researchgate.net Computational studies, often using DFT, are employed to calculate the activation free energy (ΔG≠) for these steps. researchgate.net

The stability of key intermediates also plays a crucial role. For example, copper(I) difluoromethyl complexes are known to be less stable than their trifluoromethyl counterparts, which has implications for the reaction conditions required. acs.org Some studies suggest that the formation of a more stable [Cu(CF2H)2]⁻ intermediate can serve as a reservoir for the reactive species, impacting the reaction's progress. acs.org The activation of difluoromethylating agents, such as TMSCF2H, can also involve high-energy transition states, particularly when strong bases or high temperatures are needed to cleave the Si–CF2H bond. rsc.orgacs.org

Femtosecond transition-state spectroscopy is a powerful experimental technique that allows for the real-time observation of elementary chemical processes, providing direct insight into the dynamics of bond formation and rupture as molecules pass through the transition state. caltech.edu While specific data for this compound is limited, general principles from studies on related difluoromethylated systems highlight the complexity and tunability of their reaction energetics.

Assessment of Intramolecular Interactions (e.g., Hydrogen Bonding) Involving the Difluoromethyl Group

The difluoromethyl (CF2H) group is of significant interest due to its capacity to act as a hydrogen bond donor. bohrium.comacs.org This ability stems from the increased acidity of the C-H bond, a direct consequence of the strong electron-withdrawing effect of the two adjacent fluorine atoms. acs.org This property allows the CF2H group to form intramolecular hydrogen bonds with suitable acceptor atoms, such as oxygen or nitrogen, within the same molecule.

These intramolecular C–H···F or C–H···O/N interactions can have a profound impact on the molecule's conformation and stability. bohrium.comresearchgate.net For example, in certain difluoromethyl-substituted pyrazole (B372694) carboxamides, a conformation featuring an intramolecular hydrogen bond between the CF2H proton and a carbonyl oxygen was found to be energetically more stable than a non-bonded conformation. bohrium.com The presence of such an interaction can lock the molecule into a specific geometry, forming a stable ring-like structure (e.g., a six-membered ring). bohrium.com

The strength of these hydrogen bonds is a subject of ongoing study. While generally considered weak, they are significant enough to influence molecular properties and biological activity. acs.orgacs.org The hydrogen bond donating capacity of the CF2H group has been found to be comparable to that of thiophenol or aniline (B41778) groups, though not as strong as a hydroxyl group. acs.orgh1.conih.gov The strength and geometry of these interactions can be probed using various experimental techniques, including NMR spectroscopy and X-ray crystallography, as well as through computational methods like ab initio molecular orbital calculations. bohrium.comucla.edu

Table 2: Characteristics of Intramolecular Interactions Involving the Difluoromethyl Group

| Interaction Type | Donor | Acceptor | Significance |

| C–H···O | C-H of the CF2H group | Carbonyl oxygen, ether oxygen, etc. | Can lead to a more stable, rigid conformation. rsc.orgbohrium.com |

| C–H···N | C-H of the CF2H group | Nitrogen atom in amides, heterocycles, etc. | Influences molecular geometry and can be crucial for biological receptor binding. ucla.edu |

| C–H···F | C-H of the CF2H group | Fluorine atom on the same or adjacent aromatic ring. | Contributes to conformational preference and crystal packing forces. acs.org |

Advanced Analytical Characterization Techniques for Difluoromethylated Aromatic Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic compounds. For 4-(Difluoromethyl)-1,2-difluorobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's atomic connectivity and spatial arrangement.

In the ¹H NMR spectrum, signals corresponding to the three aromatic protons and the single proton of the difluoromethyl group are expected.

The proton of the difluoromethyl (-CHF₂) group is anticipated to appear as a distinct triplet. This splitting pattern arises from the coupling to the two equivalent fluorine atoms in the same group (a ¹J H-F coupling). The typical magnitude for a two-bond H-F coupling (²JH-F) is significant, often around 50-60 Hz. researchgate.netnih.gov The chemical shift for this proton is expected to be in the downfield region, typically between δ 6.5 and 7.5 ppm, due to the deshielding effects of the adjacent fluorine atoms and the aromatic ring. For example, the -CHF₂ proton in similar difluoromethylated aromatic compounds has been observed as a triplet with a coupling constant in the range of 56-72 Hz.

The three protons on the aromatic ring will exhibit complex splitting patterns due to both homo- and heteronuclear coupling. Each aromatic proton will couple to its neighboring protons (³JH-H, typically 6-8 Hz) libretexts.org and to the fluorine atoms on the ring and in the difluoromethyl group (³JH-F, ⁴JH-F, ⁵JH-F). These long-range H-F couplings, while smaller than ²JH-F, are significant and lead to multiplets that are more complex than simple doublets or triplets. researchgate.net The chemical shifts for these aromatic protons are expected in the range of δ 7.0-7.8 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H (in -CHF₂) | 6.5 - 7.5 | Triplet (t) | ²JH-F ≈ 50 - 60 |

| Aromatic H | 7.0 - 7.8 | Multiplet (m) | Various H-H and H-F couplings |

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display seven distinct signals, one for each unique carbon atom. A key feature of the spectrum is the splitting of these signals due to coupling with fluorine atoms (¹JC-F, ²JC-F, ³JC-F etc.). libretexts.org

The carbon of the difluoromethyl (-CHF₂) group will appear as a triplet due to the large one-bond coupling (¹JC-F) with the two attached fluorine atoms. This coupling constant is typically large, in the range of 180-250 Hz. researchgate.netgithub.io The chemical shift for this carbon is expected around δ 110-120 ppm.

The six aromatic carbons will also exhibit splitting due to coupling with the fluorine atoms attached to the ring.

C1 and C2: These carbons, directly bonded to fluorine, will show large one-bond coupling constants (¹JC-F) of approximately 245 Hz and will appear as doublets of doublets due to coupling to both F1 and F2. caltech.eduresearchgate.net

C3 and C6: These carbons are ortho to one fluorine and meta to another, and will show two-bond (²JC-F) and three-bond (³JC-F) couplings.

C4: This carbon is meta to both ring fluorines and bonded to the -CHF₂ group. Its signal will be split by these fluorines and potentially by the fluorines of the difluoromethyl group.

C5: This carbon is para to one fluorine and ortho to another, showing corresponding ³JC-F and ²JC-F couplings.

The chemical shifts for aromatic carbons typically fall between δ 110 and 170 ppm. oregonstate.edu The presence of electron-withdrawing fluorine atoms directly on the ring significantly influences these shifts. rsc.orgnih.govresearchgate.net

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C (in -CHF₂) | 110 - 120 | Triplet (t) | ¹JC-F ≈ 180 - 250 |

| C1, C2 (Ar-F) | 145 - 155 | Doublet of Doublets (dd) | ¹JC-F ≈ 245; ²JC-F ≈ 20 |

| C3, C4, C5, C6 | 115 - 140 | Multiplets (m) | Various ²JC-F, ³JC-F, ⁴JC-F |

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. wikipedia.org For this compound, two primary signals are expected in the proton-decoupled spectrum.

Difluoromethyl Group (-CHF₂): The two fluorine atoms in the -CHF₂ group are chemically equivalent and are expected to produce a single signal. In a proton-coupled spectrum, this signal would be a doublet due to coupling with the attached proton (²JH-F ≈ 50-60 Hz). The chemical shift for difluoromethyl groups attached to an aromatic ring typically appears in the range of δ -90 to -120 ppm (relative to CFCl₃). nih.govresearchgate.net

Aromatic Fluorines (Ar-F): The two fluorine atoms at positions 1 and 2 are chemically inequivalent. However, in many symmetrically substituted analogs, they may appear as a single complex multiplet or as two closely spaced multiplets. Their chemical shifts are expected in the typical range for aromatic fluorines, approximately δ -130 to -160 ppm. researchgate.netnih.govucsb.edu These signals will be complex due to coupling with the aromatic protons.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (proton-coupled) | Predicted Coupling Constants (J, Hz) |

| F (in -CHF₂) | -90 to -120 | Doublet (d) | ²JF-H ≈ 50 - 60 |

| F (at C1, C2) | -130 to -160 | Multiplet (m) | Various F-H couplings |

Vibrational Spectroscopy (FT-IR, FT-Raman)

Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy provide valuable information about the functional groups and molecular vibrations within a molecule.

The FT-IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to carbon-fluorine bond stretching. wikipedia.org

C-F Stretching (Aliphatic): The -CHF₂ group will exhibit strong, characteristic symmetric and asymmetric stretching vibrations, typically found in the 1100-1000 cm⁻¹ region.

C-F Stretching (Aromatic): The C-F bonds on the benzene (B151609) ring also produce strong absorptions, generally in the 1300-1100 cm⁻¹ range. researchgate.netspectroscopyonline.com

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretch of the difluoromethyl group would be found around 2900-3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations will appear in the 1600-1450 cm⁻¹ region. libretexts.org

Fingerprint Region: The region below 1000 cm⁻¹ will contain various bending and deformation modes, creating a unique fingerprint for the compound.

FT-Raman spectroscopy would complement the FT-IR data, as vibrations that are weak in the IR spectrum (such as symmetric C=C ring breathing modes) are often strong in the Raman spectrum.

Table 4: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (-CHF₂) | 3000 - 2900 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| Aromatic C-F Stretch | 1300 - 1100 | Strong |

| Aliphatic C-F Stretch (-CHF₂) | 1100 - 1000 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the absorption spectrum is expected to be characteristic of a substituted benzene derivative. The primary absorptions are due to π → π* transitions within the aromatic ring.

Typically, substituted benzenes show two main absorption bands:

The E₂-band , a strong absorption usually occurring around 200-220 nm.

The B-band , a weaker, more structured absorption appearing at longer wavelengths, typically around 250-280 nm. cdnsciencepub.com

For fluorobenzene, these bands are observed at approximately 204 nm and 254 nm. nist.gov The addition of another fluorine atom and a difluoromethyl group is expected to cause a small bathochromic (red) shift in these absorptions.

Table 5: Predicted UV-Vis Absorption Data for this compound (in a non-polar solvent)

| Transition | Predicted λₘₐₓ (nm) |

| E₂-band (π → π) | ~205 - 215 |

| B-band (π → π) | ~260 - 270 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural fragments of a compound. The molecular formula of this compound is C₇H₄F₄, giving it a monoisotopic mass of approximately 164.02 g/mol . The electron ionization (EI) mass spectrum would therefore be expected to show a prominent molecular ion peak (M⁺˙) at m/z = 164.

The fragmentation pattern of fluorinated aromatic compounds can be complex, often involving rearrangements. rsc.orgrsc.org Key fragmentation pathways for this compound would likely include:

Loss of a fluorine atom: A peak at m/z 145 ([M-F]⁺) would be expected.

Loss of the difluoromethyl radical: A significant peak at m/z 113 ([M-CHF₂]⁺), corresponding to the difluorobenzyl cation, would be a likely fragment.

Loss of HF: A peak at m/z 144 ([M-HF]⁺˙) is also plausible.

Tropylium (B1234903) Ion Formation: Aromatic compounds often rearrange to form the stable tropylium cation (C₇H₇⁺) or its substituted analogues. Fragmentation of the difluoromethylbenzene structure could lead to a peak at m/z 91 or related fluorinated tropylium ions. youtube.com

CF₂ fragment: The loss of difluorocarbene (:CF₂) from fragment ions is a known pathway in the mass spectrometry of some fluorinated compounds. nist.gov

Table 6: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Identity of Fragment |

| 164 | [C₇H₄F₄]⁺˙ (Molecular Ion) |

| 145 | [C₇H₄F₃]⁺ (Loss of ·F) |

| 144 | [C₇H₃F₄]⁺ (Loss of ·H) or [C₇H₄F₃]⁺˙ (Loss of HF) |

| 113 | [C₆H₄F₂]⁺ (Loss of ·CHF₂) |

| 93 | [C₆H₄F]⁺ (Loss of ·CHF₂ and F) |

X-ray Photoelectron Spectroscopy (XPS) and Other Surface-Sensitive Techniques

X-ray Photoelectron Spectroscopy (XPS) stands as a powerful surface-sensitive analytical technique for the characterization of difluoromethylated aromatic compounds, providing detailed information about elemental composition and the chemical environment of atoms within the top few nanometers of a material's surface. This technique is particularly adept at distinguishing between different fluorinated carbon species, which is crucial for confirming the structure and purity of molecules like this compound.

In an XPS experiment, the sample is irradiated with a beam of X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated. The binding energy of an electron is characteristic of the element and its specific chemical state, offering a fingerprint of the atomic environment.

For this compound, XPS analysis would focus on the high-resolution spectra of the Carbon 1s (C 1s) and Fluorine 1s (F 1s) core levels. The C 1s spectrum is particularly informative as it can be deconvoluted into several peaks corresponding to the different carbon environments within the molecule: the aromatic carbons bonded to hydrogen, the aromatic carbons bonded to fluorine, and the carbon of the difluoromethyl group. The fluorine atoms induce a significant positive chemical shift in the binding energy of the carbon atoms they are attached to, a consequence of fluorine's high electronegativity.

The F 1s spectrum, while generally showing smaller chemical shifts compared to the C 1s spectrum for different organofluorine environments, provides a confirmation of the presence of fluorine and can be used for quantification. thermofisher.com In some cases, subtle variations in the F 1s peak can offer insights into the local chemical environment. utl.pt

Interactive Data Table: Representative XPS Binding Energies for this compound

The following table outlines the expected binding energy ranges for the distinct chemical states of carbon and fluorine in this compound, as would be determined by XPS.

| Element | Chemical State | Expected Binding Energy (eV) |

| Carbon (C 1s) | C-H / C-C (aromatic) | ~284.8 |

| Carbon (C 1s) | C-F (aromatic) | ~286.5 - 288.0 |

| Carbon (C 1s) | -CHF2 | ~290.0 - 292.0 |

| Fluorine (F 1s) | Aromatic C-F & -CHF2 | ~688.0 - 689.5 |

Note: These are approximate values and can vary slightly based on the specific instrument calibration and sample charging effects.

Beyond elemental composition and chemical state analysis, other surface-sensitive techniques can provide complementary information. gmu.eduresearchgate.netAuger Electron Spectroscopy (AES) , for example, can be used for elemental analysis of the surface and can provide some chemical state information, although it is generally less informative for chemical state analysis of organic molecules compared to XPS. gmu.eduTime-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is another powerful surface technique that provides detailed molecular information from the outermost surface layer by analyzing the mass-to-charge ratio of ions ejected from the surface by a primary ion beam. This could be used to identify molecular fragments of this compound, further confirming its surface presence and structure.

It is important to consider that prolonged exposure to X-rays during XPS analysis can sometimes lead to the degradation of fluorinated polymers and organic molecules. nih.gov Therefore, experimental parameters such as X-ray dose and acquisition time should be carefully controlled to minimize any potential sample damage and ensure the acquired data accurately reflects the native chemical state of the compound.

Applications in Advanced Chemical Synthesis and Functional Materials Science

4-(Difluoromethyl)-1,2-difluorobenzene as a Versatile Building Block in Organic Synthesis

In organic synthesis, the concept of a "building block" refers to a molecule with specific structural features that can be strategically assembled into more complex structures. nbinno.com this compound serves as a valuable building block due to the distinct reactivity of its fluorinated aromatic ring and the difluoromethyl (-CHF2) group. The presence of multiple fluorine atoms on the benzene (B151609) ring influences its electronic properties, making it susceptible to certain types of reactions while providing stability. nbinno.com

The difluoromethyl group itself is of increasing interest in medicinal chemistry and drug design. nih.govresearchgate.net It is often considered a bioisostere for hydroxyl or thiol groups and can act as a hydrogen bond donor, which can be crucial for molecular interactions in biological systems. researchgate.net The synthesis of complex bioactive molecules often involves the introduction of such fluorinated motifs. researchgate.net While classic methods for creating these compounds can be harsh, the use of pre-functionalized building blocks like this compound provides a more direct route. nih.gov Chemists can utilize this compound in cross-coupling reactions or nucleophilic aromatic substitution to construct larger, more intricate molecular architectures for pharmaceuticals and agrochemicals. nbinno.com

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1214379-64-2 | sigmaaldrich.com |

| Molecular Formula | C₇H₄F₄ | sigmaaldrich.comepa.gov |

| Molecular Weight | 164.10 g/mol | sigmaaldrich.comepa.gov |

| Physical Form | Solid | sigmaaldrich.com |

| InChI Key | UTOWIQSPHDVGDF-UHFFFAOYSA-N | sigmaaldrich.com |

Design and Synthesis of Fluorinated Functional Materials

Fluorinated compounds are integral to the development of advanced functional materials due to the unique properties conferred by the carbon-fluorine bond. nih.gov These materials find applications in diverse fields, from polymer science to organic electronics.

Polymeric Materials and Macromolecular Architecture

Fluoropolymers, polymers containing fluorine atoms, are renowned for their exceptional properties, including high thermal stability, enhanced chemical resistance, and low surface energy. umn.edu These characteristics make them suitable for creating robust coatings, films, and other products. fluorine1.ru The synthesis of such materials can be achieved by polymerizing fluorine-containing monomers. umn.edu

This compound can serve as a monomer or a precursor to a monomer in the synthesis of specialized fluoropolymers. Its incorporation into a polymer backbone introduces both the 1,2-difluorobenzene (B135520) and the difluoromethyl moieties. This precise placement of fluorine allows for the fine-tuning of the resulting polymer's properties, such as its solubility, thermal behavior, and surface characteristics. researchgate.net Methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are often employed for the controlled synthesis of fluorinated polymers, enabling the design of complex macromolecular architectures like block copolymers with specific functionalities. fluorine1.ru

Organic Electronic and Optical Materials

The field of organic electronics relies on carbon-based materials that can conduct charge or emit light. The introduction of fluorine into these materials is a powerful strategy to modify their electronic properties. The high electronegativity of fluorine atoms generally lowers the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of a molecule. This modification can improve the stability of the material against oxidation and influence its charge injection and transport properties.

Building blocks like this compound are valuable in the synthesis of active materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The difluorobenzene core can be integrated into conjugated polymer backbones or small molecule semiconductors. The presence of fluorine can enhance intermolecular interactions and promote ordered packing in the solid state, which is critical for efficient charge transport.

Table 2: Research Findings on Fluorinated Materials

| Material Type | Key Finding | Potential Application | Reference |

|---|---|---|---|

| Fluorinated Polymers | Exhibit low surface energy, high thermal and chemical resistance. | Self-cleaning coatings, chemically resistant films. | umn.edufluorine1.ru |

| Amphiphilic Block Copolymers | Show effectiveness in preventing marine biofouling. | Protective coatings for marine craft. | fluorine1.ru |

| Organic Electronic Materials | Fluorination enhances stability and modifies electronic energy levels. | Transistors, solar cells, and LEDs. | nih.gov |

Modulation of Molecular Properties for Enhanced Chemical Performance

The strategic placement of fluorine atoms within a molecule can profoundly influence its physical and chemical properties. This modulation is a key reason for the widespread use of organofluorine compounds in various scientific fields. nih.gov

Influence on Lipophilicity and Electronic Character

Lipophilicity, the ability of a compound to dissolve in fats and oils, is a critical parameter in drug design as it affects absorption, distribution, metabolism, and excretion (ADME). The difluoromethyl (-CHF2) group can significantly modulate a molecule's lipophilicity. researchgate.net Its inclusion can increase lipophilicity compared to a hydroxyl group, which can improve a drug candidate's ability to cross cell membranes. researchgate.net

The electronic character of the molecule is dominated by the strong electron-withdrawing nature of the fluorine atoms. Fluorine is the most electronegative element, and its presence on the aromatic ring and in the difluoromethyl group pulls electron density away from the carbon skeleton. nih.gov This has several consequences: it increases the acidity of the hydrogen atom in the -CHF2 group, allowing it to act as a hydrogen bond donor, and it alters the reactivity of the aromatic ring. researchgate.net

Stereoelectronic and Conformational Effects of Fluorine Substituents

Beyond simple electronic effects, fluorine substituents exert powerful stereoelectronic effects that can control the three-dimensional shape (conformation) of a molecule. nih.gov These effects arise from interactions between the highly polarized C-F bond and other nearby bonds or lone pairs of electrons. rsc.org

Strategic Intermediates in Agrochemical and Pharmaceutical Precursor Synthesis (Focus on Chemical Role)

The compound this compound serves as a crucial building block in the synthesis of advanced agrochemical and pharmaceutical agents due to the unique properties conferred by its difluoromethyl (CHF2) group and densely fluorinated phenyl ring. The strategic incorporation of this intermediate into more complex molecules leverages the distinct electronic effects and metabolic stability associated with its fluorinated moieties.

In the context of agrochemicals, particularly fungicides, the 3,4-difluorophenyl scaffold is a common feature in a class of compounds known as succinate (B1194679) dehydrogenase inhibitors (SDHIs). researchgate.net These fungicides work by inhibiting the mitochondrial respiratory complex II, a critical enzyme in the cellular respiration of pathogenic fungi. researchgate.netnih.gov While direct synthesis pathways for commercial fungicides starting from this compound are not extensively detailed in publicly available research, its structural similarity to known precursors for pyrazole (B372694) carboxamide fungicides highlights its potential as a key intermediate. For instance, the synthesis of potent pyrazole carboxamide fungicides often involves the coupling of a pyrazole carboxylic acid with a substituted aniline (B41778). The 3,4-difluorophenylamine moiety is a key component in several commercial SDHIs. Therefore, this compound represents a valuable precursor for the synthesis of analogous anilines, which can then be incorporated into novel fungicide candidates.

The chemical reactivity of this compound is centered around the functionalization of the aromatic ring and potential transformations of the difluoromethyl group. The fluorine atoms on the benzene ring activate the ring for nucleophilic aromatic substitution, while also directing electrophilic substitution to specific positions. This allows for the controlled introduction of other functional groups necessary for building the final active molecule.

The table below outlines potential synthetic transformations of this compound to generate key precursors for bioactive molecules.

| Precursor | Transformation Type | Potential Application |

| 4-(Difluoromethyl)-1,2-difluoro-5-nitrobenzene | Electrophilic Nitration | Intermediate for the synthesis of substituted anilines used in fungicides and pharmaceuticals. |

| 5-(Difluoromethyl)-2,3-difluoroaniline | Reduction of Nitro Group | Key building block for pyrazole carboxamide and other heterocyclic fungicides. |

| 4-(Difluoromethyl)-1,2-difluorobenzaldehyde | Formylation | Precursor for the synthesis of various heterocyclic systems and for chain extension reactions. |

| 4-(Difluoromethyl)-1,2-difluorobenzoic Acid | Oxidation | Intermediate for the formation of amides, esters, and other carboxylic acid derivatives. |

In pharmaceutical research, the incorporation of the 3,4-difluorophenyl moiety is a strategy to enhance the metabolic stability and pharmacokinetic profile of drug candidates. researchgate.net The C-F bond is significantly stronger than the C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. The presence of multiple fluorine atoms, as in this compound, can profoundly influence a molecule's lipophilicity, membrane permeability, and binding interactions with target receptors. nih.gov This makes it a desirable structural motif in the design of new therapeutic agents across various disease areas.

Emerging Trends and Future Research Directions in Difluoromethylated Aromatic Chemistry

Innovation in Difluoromethylation Reagent Design

The progress in difluoromethylation chemistry is intrinsically linked to the development of novel reagents that are more stable, safer, and versatile than their predecessors. qmul.ac.uk Historically, the reliance on methods involving difluorocarbene pathways or hazardous reagents like chlorodifluoromethane (B1668795) (ClCF2H) limited the scope and applicability of these transformations. rsc.org Recent innovations have provided a new generation of reagents that enable a broader range of reactions under milder conditions.

A significant breakthrough was the development of zinc difluoromethanesulfinate (DFMS, or (CF2HSO2)2Zn), which serves as an efficient source of the difluoromethyl radical (•CF2H) when activated by an initiator like tert-butyl hydroperoxide (TBHP). researchgate.net This reagent has proven effective for the difluoromethylation of various heterocycles. researchgate.net Another advancement is the use of shelf-stable sulfonium (B1226848) salts, which can release the •CF2H radical under photoredox catalysis. rsc.org Other notable modern reagents include N-phenyl-N-tosyldifluoroacetamide and difluoroacetic anhydride, which have been successfully employed in palladium-catalyzed and radical-mediated reactions, respectively. rsc.orgacs.org These newer reagents often exhibit improved functional group tolerance and are more amenable to late-stage functionalization, a critical need in drug discovery. rsc.org

| Reagent Class | Examples | Activation Method | Key Advantages | Relevant Citations |

|---|---|---|---|---|

| Sulfinate Salts | Zinc difluoromethanesulfinate (DFMS) | Radical Initiator (e.g., TBHP) | Efficient •CF₂H source; effective for heterocycles. | researchgate.net |

| Sulfonamides | N-phenyl-N-tosyldifluoroacetamide | Palladium Catalysis | Good yields in cross-coupling; tolerates various functional groups. | acs.org |

| Anhydrides | Difluoroacetic anhydride | Photocatalysis or In Situ Peroxide Formation | Inexpensive starting material; used in radical processes. | rsc.orgnih.gov |